molecular formula C15H18ClN5O B2822990 5-Chloro-2-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine CAS No. 2380141-82-0

5-Chloro-2-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine

Cat. No.: B2822990
CAS No.: 2380141-82-0
M. Wt: 319.79
InChI Key: FLAQGGBNZFJWOZ-UHFFFAOYSA-N
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Description

5-Chloro-2-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a chloropyrimidine moiety linked to a piperidine ring, which is further connected to an ethylpyrimidine group through an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine typically involves multiple steps, starting with the preparation of the chloropyrimidine and piperidine intermediates. One common method involves the nucleophilic substitution reaction of 5-chloropyrimidine with piperidine derivatives under basic conditions. The resulting intermediate is then reacted with 5-ethylpyrimidine in the presence of a suitable base to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-2-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to act as an agonist for G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract. This interaction stimulates glucose-dependent insulin release and promotes the secretion of incretin hormones such as GLP-1, thereby aiding in glucose homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine is unique due to its specific structural features and its dual mechanism of action in stimulating insulin release and incretin hormone secretion. This makes it a promising candidate for the development of new therapeutic agents for metabolic disorders .

Properties

IUPAC Name

2-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]oxy-5-ethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O/c1-2-11-7-19-15(20-8-11)22-13-3-5-21(6-4-13)14-17-9-12(16)10-18-14/h7-10,13H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAQGGBNZFJWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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